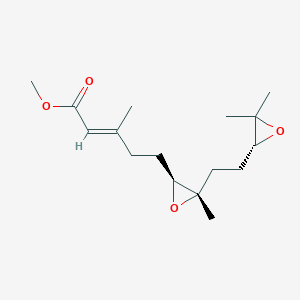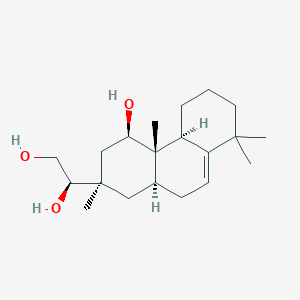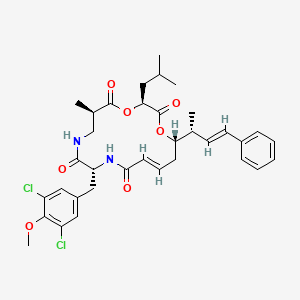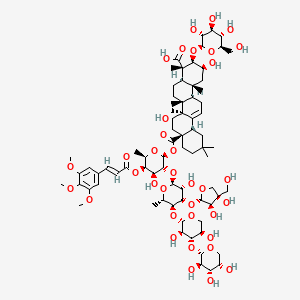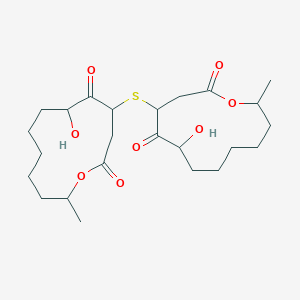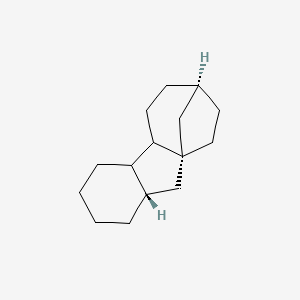
Gibbane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gibbane is a sesquiterpene and a terpenoid fundamental parent.
Applications De Recherche Scientifique
Phytoremediation and Wastewater Treatment : Lemna gibba, also known as duckweed, has been investigated for its capacity to remove toxic elements from wastewater. In a study by Sasmaz and Öbek (2009), Lemna gibba significantly accumulated toxic elements such as uranium, arsenic, and boron from secondary effluents (Sasmaz & Öbek, 2009). Additionally, research by Osama et al. (2020) utilized Lemna gibba for the phytoremediation of 1,4-dioxane in wastewater, emphasizing the plant's potential in environmental applications (Osama et al., 2020).
Heavy Metal Removal : Studies have also explored the effectiveness of Lemna gibba in removing heavy metals from mixtures, as demonstrated by Demim et al. (2014). They employed the central composite design technique to evaluate the plant's impact on the removal process (Demim et al., 2014).
Biomass Production : Research by Verma and Suthar (2014) focused on using Lemna gibba for sewage wastewater treatment and converting wastewater nutrients into protein and carbohydrate-rich biomass. This suggests the potential for using the plant in synchronized wastewater treatment and biomass harvesting systems (Verma & Suthar, 2014).
Toxicity Studies : Körner et al. (2001) conducted laboratory-scale experiments to measure the effect of different ammonia concentrations and pH values on the growth of Lemna gibba in wastewater, providing insights into the toxicity thresholds for the plant (Körner et al., 2001).
Propriétés
Nom du produit |
Gibbane |
|---|---|
Formule moléculaire |
C15H24 |
Poids moléculaire |
204.35 g/mol |
Nom IUPAC |
(1R,3S,12S)-tetracyclo[10.2.1.01,9.03,8]pentadecane |
InChI |
InChI=1S/C15H24/c1-2-4-13-12(3-1)10-15-8-7-11(9-15)5-6-14(13)15/h11-14H,1-10H2/t11-,12-,13?,14?,15+/m0/s1 |
Clé InChI |
BRIUXPNFDNMNPK-APSKQVOWSA-N |
SMILES isomérique |
C1CCC2[C@@H](C1)C[C@]34C2CC[C@H](C3)CC4 |
SMILES |
C1CCC2C(C1)CC34C2CCC(C3)CC4 |
SMILES canonique |
C1CCC2C(C1)CC34C2CCC(C3)CC4 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



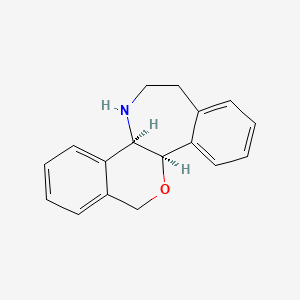

![N-[2-[2-(dibutylamino)ethylamino]-2-oxoethyl]-2-thiophenecarboxamide](/img/structure/B1244416.png)


![sodium;7-[[(2Z)-2-(2-amino-1,3-thiazol-5-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[(4-carboxy-3-oxo-1,2-thiazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1244420.png)

![5H-Imidazo[4,5-c]pyridine, 5-[(4-bromophenyl)methyl]-2-phenyl-](/img/structure/B1244427.png)
